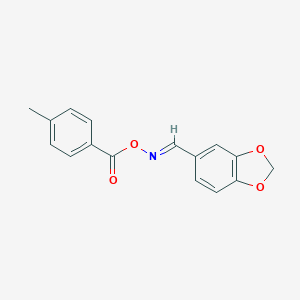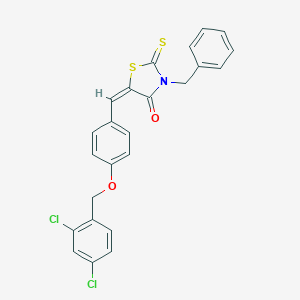
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H17Cl2NO2S2 and its molecular weight is 486.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thiazolidinones: Biological Potential and Synthetic Development
Thiazolidinones, including the class of compounds to which "3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one" belongs, have shown great biological potential across different studies. The core structure of thiazolidin-4-one is recognized for its pharmacological relevance, with derivatives being found in commercial pharmaceuticals. Research has demonstrated that these compounds exhibit potential activities against various diseases, underscoring their importance in medicinal chemistry. The synthesis of thiazolidinones has evolved significantly since the mid-nineteenth century, incorporating green chemistry principles and highlighting the compound's stability and versatile biological activities (Santos, Jones Junior, & Silva, 2018).
Antineoplastic Properties
A notable application of thiazolidinone derivatives is in the development of antineoplastic agents. Research has identified a series of thiazolidinone-based compounds that exhibit excellent cytotoxic properties, potentially more potent than some existing anticancer drugs. These compounds have been shown to induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions, presenting them as promising candidates for cancer therapy (Hossain, Enci, Dimmock, & Das, 2020).
Antioxidant and Anti-inflammatory Applications
Another significant area of application for thiazolidinone derivatives is their antioxidant and anti-inflammatory properties. Studies have focused on developing alternative agents that exhibit significant antioxidant and anti-inflammatory activities, with benzofused thiazole analogues being explored for their therapeutic potential. These compounds have shown promise in vitro, providing a basis for further investigation into their efficacy as therapeutic agents (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).
Propriétés
IUPAC Name |
(5E)-3-benzyl-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO2S2/c25-19-9-8-18(21(26)13-19)15-29-20-10-6-16(7-11-20)12-22-23(28)27(24(30)31-22)14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDFHHCPBZOHOL-WSDLNYQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
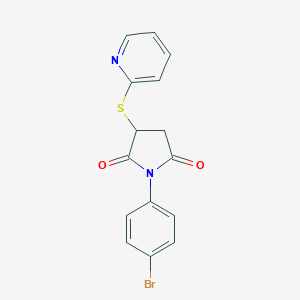

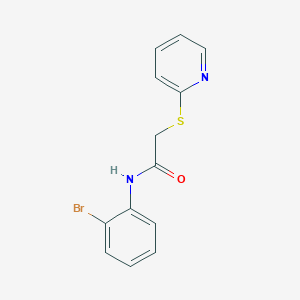
![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
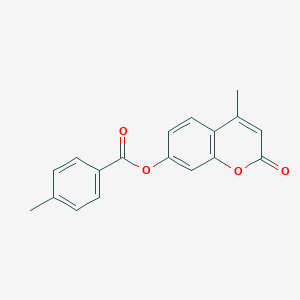

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
